![molecular formula C24H23F2NO2 B14355774 N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide CAS No. 90276-69-0](/img/structure/B14355774.png)
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two fluorophenyl groups attached to a butyl chain, which is further connected to a methoxybenzamide moiety. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide typically involves the following steps:
Formation of the Butyl Chain: The butyl chain with two fluorophenyl groups can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 4-fluorobenzene with a suitable butylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxybenzamide Moiety: The resulting bis(4-fluorophenyl)butyl compound is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases due to its biological activity.
Industry: Utilized in the development of new materials with enhanced properties such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a potent compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide can be compared with other similar compounds such as:
Lidoflazine: A compound with a similar butyl chain and fluorophenyl groups but different functional groups attached.
Fluspirilene: Another compound with fluorophenyl groups but a different core structure.
Pimozide: Shares the diphenylbutylpiperidine structure but has different substituents.
Eigenschaften
CAS-Nummer |
90276-69-0 |
|---|---|
Molekularformel |
C24H23F2NO2 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-[4,4-bis(4-fluorophenyl)butyl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H23F2NO2/c1-29-23-7-3-2-5-22(23)24(28)27-16-4-6-21(17-8-12-19(25)13-9-17)18-10-14-20(26)15-11-18/h2-3,5,7-15,21H,4,6,16H2,1H3,(H,27,28) |
InChI-Schlüssel |
IGDURTBACHWDBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


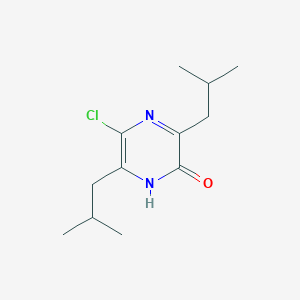
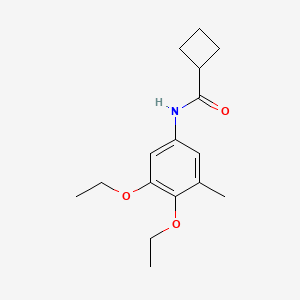
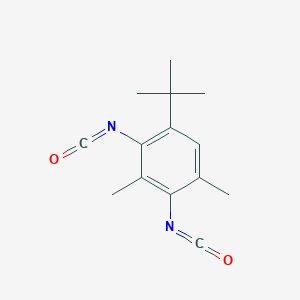
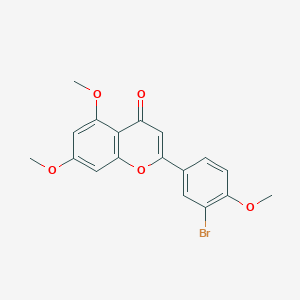
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
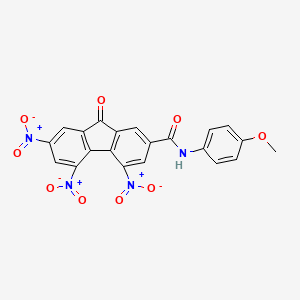

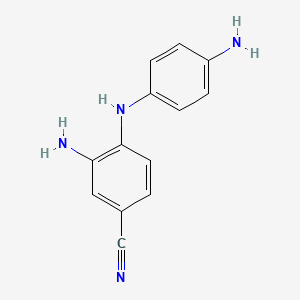

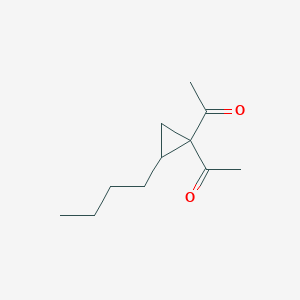
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
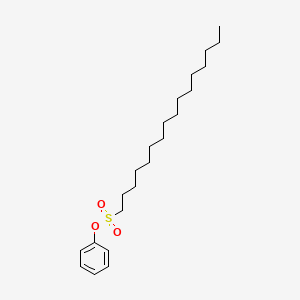
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

